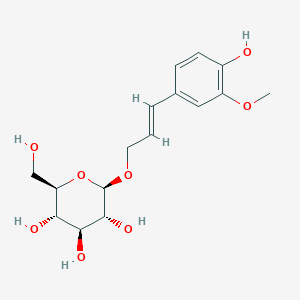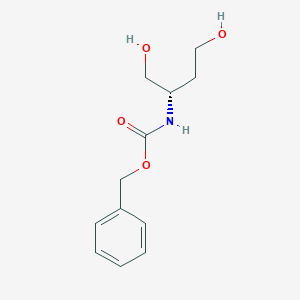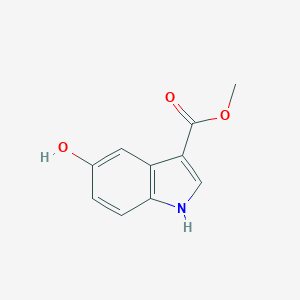![molecular formula C10H18NO3P B058395 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole CAS No. 113848-06-9](/img/structure/B58395.png)
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is a chemical compound used in scientific research for its unique properties. It is a phosphonate ester of pyrrole and has been found to have significant potential in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has low toxicity and is well-tolerated in animal models. It has been found to have minimal effects on normal cells, indicating its potential as a selective anti-cancer agent. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole is its broad-spectrum activity against bacterial and fungal pathogens. This makes it a promising candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for the study of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole. One area of research is the development of new derivatives of this compound with improved solubility and activity against specific pathogens. Another area of research is the investigation of the mechanism of action of this compound to better understand its potential as a therapeutic agent. Finally, the use of this compound as a tool in chemical biology and drug discovery is an area of growing interest.
Synthesis Methods
The synthesis of 2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole involves the reaction of 5-methyl-1H-pyrrole with diethylphosphite in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield after purification by column chromatography.
Scientific Research Applications
2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole has been extensively studied for its potential as a medicinal compound. It has been found to have significant activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics. In addition, it has been shown to have activity against cancer cells, indicating its potential as an anti-cancer drug.
properties
CAS RN |
113848-06-9 |
|---|---|
Molecular Formula |
C10H18NO3P |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)8-10-7-6-9(3)11-10/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
CJNXLSYPKGOXNM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(N1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





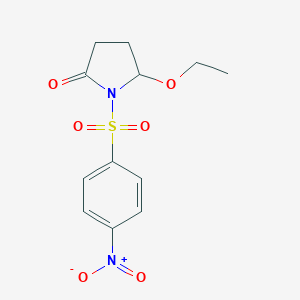

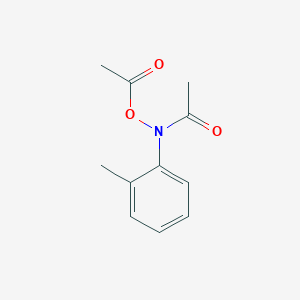
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

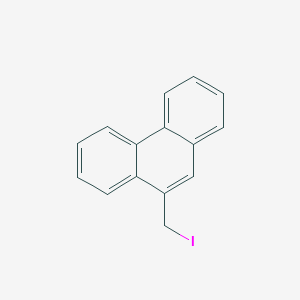
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)
